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Introduction

Bofutrelvir (also known as FB2001) is a potent, peptidomimetic inhibitor of the SARS-CoV-2
main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1] By covalently binding
to the catalytic cysteine residue (Cys145) in the Mpro active site, Bofutrelvir blocks the
proteolytic processing of viral polyproteins, thereby halting the viral life cycle.[1] This technical
guide provides a comprehensive overview of the available pharmacokinetic (PK) and
pharmacodynamic (PD) data for Bofutrelvir, intended to inform further research and
development.

Pharmacodynamics: The In Vitro and In Vivo
Antiviral Profile

Bofutrelvir has demonstrated potent in vitro activity against SARS-CoV-2 and its variants. Its
inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) against the
Mpro enzyme and the half-maximal effective concentration (EC50) in cell-based antiviral
assays.

In Vitro Efficacy

Bofutrelvir exhibits robust inhibition of the wild-type SARS-CoV-2 Mpro and retains activity
against various mutations. However, its efficacy can be reduced by certain mutations in the
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Mpro active site.[2]

SARS-CoV-2
Parameter Value Variant/Mpro Reference
Mutant
IC50 53 nM Wild-Type Mpro [3]
>100 uM E166N Mutant Mpro
1.889 uM E166R Mutant Mpro
>100 pM H163A Mutant Mpro
2.740 uM E166V Mutant Mpro
24.090 uM S144A Mutant Mpro
Wild-Type SARS-CoV-
EC50 0.53 uM 5 [3]
SARS-CoV-2
0.42 uM o [3]
(Original)
0.39 uM Alpha (B.1.1.7) [3]
0.28 uM Beta (B.1.351) [3]
0.27 uM Delta (B.1.617.2) [3]
0.26 uM Omicron (B.1.1.529) [3]

In Vivo Efficacy

Preclinical studies in K18-hACE2 transgenic mice, a model for COVID-19, have demonstrated
the in vivo antiviral efficacy of Bofutrelvir. Administration of Bofutrelvir resulted in a
significant, dose-dependent reduction in viral loads in both the lungs and the brain.[3]
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Animal Model Dosing Regimen Key Findings Reference

Dose-dependent

reduction in lung and
_ 100 and 200 mg/kg, o
K18-hACE2 Mice ) ) brain viral titers [3]
intraperitoneally )
against the Delta

variant.

Pharmacokinetics: Absorption, Distribution, and
Preliminary Human Data

Detailed pharmacokinetic parameters for Bofutrelvir in preclinical species and humans are not
extensively available in the public domain. However, early clinical and preclinical data provide
some initial insights.

Preclinical Pharmacokinetics

Studies in rats and dogs have indicated that inhaled Bofutrelvir leads to significantly higher
drug exposure in the respiratory tract and lungs compared to plasma. This suggests a potential
advantage for treating respiratory viral infections.

Note: Specific quantitative data on half-life, clearance, and volume of distribution from these
preclinical studies are not publicly available.

Human Pharmacokinetics

A Phase 1 clinical trial (NCT04766931) has evaluated the safety, tolerability, and
pharmacokinetics of Bofutrelvir in healthy subjects.[4] While the full results are not yet
published, a physiologically based pharmacokinetic (PBPK) model has been developed to
predict human lung concentrations.
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Parameter Value Dosing Regimen Data Source
Observed Plasma 200 mg twice a day

0.163 pg/mL PBPK Model[5]
Ctrough ss for 5 days
Predicted Lung 200 mg twice a day

2.5 pg/mL PBPK Model[5]
Ctrough ss for 5 days

These predicted lung concentrations are significantly higher than the in vitro EC50 values for
various SARS-CoV-2 variants, suggesting that therapeutic concentrations can be achieved at

the site of infection.[5]

Experimental Protocols
In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-
based)

This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to
determine the IC50 of Bofutrelvir against SARS-CoV-2 Mpro.

Materials:

Recombinant SARS-CoV-2 Mpro

FRET substrate peptide (e.g., DABCYL-KTSAVLQ!SGFRKME-EDANS)

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

Bofutrelvir (serial dilutions)

384-well black plates

Fluorescence plate reader
Procedure:

o Prepare serial dilutions of Bofutrelvir in assay buffer.
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e Add a defined concentration of SARS-CoV-2 Mpro to each well of the 384-well plate.

o Add the Bofutrelvir dilutions to the wells containing the Mpro enzyme and incubate for a

specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

« Initiate the enzymatic reaction by adding the FRET substrate to each well.

e Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time.

o Calculate the rate of reaction for each Bofutrelvir concentration.

¢ Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable

dose-response curve to determine the IC50 value.
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FRET-based Mpro Inhibition Assay Workflow.

In Vivo Antiviral Efficacy in K18-hACE2 Mice

This protocol provides a general framework for evaluating the in vivo efficacy of Bofutrelvir.

Animal Model:

o K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible

to SARS-CoV-2 infection.

Procedure:
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Acclimatization: Acclimatize mice to the housing conditions for at least 7 days.

Infection: Anesthetize the mice and intranasally inoculate with a standardized dose of a
SARS-CoV-2 variant (e.g., Delta).

Treatment: Administer Bofutrelvir or a vehicle control at predetermined doses and
schedules (e.g., intraperitoneally, once or twice daily).

Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, changes
in activity, and respiratory distress.

Viral Load Quantification: At selected time points post-infection, euthanize a subset of mice
and harvest tissues (lungs, brain). Quantify the viral load in the tissues using quantitative
reverse transcription PCR (qRT-PCR) or a plaque assay.

Data Analysis: Compare the viral loads and clinical outcomes between the Bofutrelvir-
treated and vehicle-treated groups to determine the antiviral efficacy.
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In Vivo Efficacy Study Workflow.

Mechanism of Action: Covalent Inhibition of the
Main Protease

Bofutrelvir's mechanism of action involves the covalent inhibition of the SARS-CoV-2 main
protease (Mpro). Mpro is a cysteine protease that is essential for the cleavage of viral
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polyproteins into functional non-structural proteins (nsps), which are required for viral
replication and transcription.

The key steps in the mechanism are:
« Binding: Bofutrelvir, a peptidomimetic compound, binds to the active site of Mpro.

o Covalent Bond Formation: The aldehyde warhead of Bofutrelvir forms a covalent bond with
the catalytic cysteine residue (Cys145) in the Mpro active site.

e Inhibition: This irreversible binding inactivates the enzyme, preventing it from cleaving the
viral polyproteins.

» Disruption of Viral Replication: The inhibition of polyprotein processing halts the formation of
the viral replication-transcription complex, thereby stopping viral replication.

SARS-CoV-2 Replication Cycle

Viral Polyprotein [——CS1€avage by | \1ain protease (Mpro) » Functional Non-Structural Proteins (nsps) P Viral Replication & Transcription

o>
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Bofutrelvir: A Technical Deep-Dive into its
Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025823#pharmacokinetics-and-pharmacodynamics-
of-bofutrelvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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